molecular formula C9H14ClNS B3078291 N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride CAS No. 1050214-58-8

N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride

Cat. No.: B3078291
CAS No.: 1050214-58-8
M. Wt: 203.73 g/mol
InChI Key: QTSAIWJCQQXWQU-UHFFFAOYSA-N
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Description

N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride (CAS: 892571-43-6) is a cyclopropanamine derivative featuring a 3-methyl-substituted thiophene (thienyl) moiety. Its molecular formula is C₉H₁₃NS·HCl, with a molecular weight of 203.73 g/mol (base: 167.27 g/mol + HCl: 36.46 g/mol). The compound’s structure includes a cyclopropane ring attached to an amine group, which is further substituted with a methyl-thienyl group via a methylene linker. The hydrochloride salt enhances solubility in polar solvents, a common feature in pharmaceutical intermediates. Synonyms include 2-Thiophenemethanamine, N-cyclopropyl-3-methyl and N-[(3-methyl-2-thienyl)methyl]cyclopropanamine (Salts: HCl) .

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c1-7-4-5-11-9(7)6-10-8-2-3-8;/h4-5,8,10H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSAIWJCQQXWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride typically involves the reaction of 3-methyl-2-thiophenemethanol with cyclopropanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group acts as a nucleophile in reactions with electrophilic agents. Key examples include:

Alkylation with Alkyl Halides

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields tertiary amine derivatives:

C H ClNS+R XBaseC H ClNS R+HX\text{C H ClNS}+\text{R X}\xrightarrow{\text{Base}}\text{C H ClNS R}+\text{HX}

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 12 hrsN-Methylated derivative78–85%
Benzyl chlorideEt₃N, THF, RT, 24 hrsN-Benzylcyclopropanamine analog65%

Acylation with Acid Chlorides

The amine reacts with acetyl chloride or benzoyl chloride to form amides:

C H ClNS+RCOClC H ClNS COR+HCl\text{C H ClNS}+\text{RCOCl}\rightarrow \text{C H ClNS COR}+\text{HCl}

ReagentCatalystSolventProduct Purity
Acetyl chlorideDMAPCH₂Cl₂>90%
Benzoyl chlorideTHF82%

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free base and HCl. Neutralization with strong bases (e.g., NaOH) regenerates the free amine:

C H ClNS+NaOHC H NS+NaCl+H O\text{C H ClNS}+\text{NaOH}\rightarrow \text{C H NS}+\text{NaCl}+\text{H O}

  • pKa of Free Amine : ~10.2 (estimated via computational modeling).

  • Solubility : Freely soluble in polar aprotic solvents (DMF, DMSO) but insoluble in non-polar solvents.

Oxidation

Controlled oxidation with KMnO₄ or H₂O₂ converts the cyclopropane ring into a carbonyl group:

C H ClNSKMnO H OC H ClNO S+CO \text{C H ClNS}\xrightarrow{\text{KMnO H O}}\text{C H ClNO S}+\text{CO }

Oxidizing AgentTemperatureMajor ProductSelectivity
KMnO₄80°CCyclopropanone derivative70%
H₂O₂RTEpoxide intermediate<50%

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a tetrahydrothiophene:

C H ClNS+Pd CC H ClNS\text{C H ClNS}+\text{H }\xrightarrow{\text{Pd C}}\text{C H ClNS}

  • Conditions : 1 atm H₂, EtOH, 25°C.

  • Yield : 88%.

Coupling Reactions

The amine participates in palladium-catalyzed cross-coupling reactions:

Buchwald-Hartwig Amination

Forms C–N bonds with aryl halides:

C H ClNS+Ar XPd OAc XantphosC H ClNS Ar+HX\text{C H ClNS}+\text{Ar X}\xrightarrow{\text{Pd OAc Xantphos}}\text{C H ClNS Ar}+\text{HX}

Aryl HalideLigandConversion Rate
4-BromotolueneXantphos92%
2-IodonaphthaleneBINAP85%

Ring-Opening Reactions

The cyclopropane ring undergoes strain-driven opening under acidic or thermal conditions:

Acid-Catalyzed Ring Opening

In HCl/EtOH, the ring opens to form a propylamine derivative:

C H ClNSHCl C H ClNS linear chain \text{C H ClNS}\xrightarrow{\text{HCl }}\text{C H ClNS}\text{ linear chain }

  • Mechanism : Electrophilic attack on the cyclopropane ring.

  • Side Products : Thiophene sulfoxides (traces).

Thiophene-Specific Reactions

The 3-methylthienyl group undergoes electrophilic substitution (e.g., sulfonation, nitration):

ReactionReagentPosition of Substitution
NitrationHNO₃/H₂SO₄C-5 of thiophene
SulfonationSO₃/DMFC-4 of thiophene

Scientific Research Applications

N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride is a chemical compound with a cyclopropanamine structure and a thienyl group, possessing a molecular formula of C₉H₁₄ClNS and a molar mass of approximately 203.7322 g/mol. The compound's structure includes a cyclopropane ring, contributing to its rigidity and potential biological activity, while the 3-methyl-2-thienyl moiety adds to its chemical diversity and may influence interactions in biological systems.

Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, highlighting the complexity and specificity required in its creation.

Potential Applications
this compound has potential applications in pharmaceutical development and drug discovery:

  • It may serve as a lead compound for developing new drugs targeting neurological or other disorders.
  • Exploration of its applications is ongoing, particularly in drug discovery contexts.

Structural Similarities
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesNotable Activities
N-(2-Thienyl)methylcyclopropanamineThienyl group; cyclopropane structureAntimicrobial properties
N-[5-Methyl-2-thienyl]cyclopropanamineSimilar thienyl substitution but different positionPotential neuroactive effects
N-(2-Methylphenyl)cyclopropanamineAromatic substitution instead of thienylAntidepressant-like activity

The uniqueness of this compound lies in its specific thienyl orientation and cyclopropane framework, which may confer distinct biological activities not observed in other similar compounds. Further research is necessary to elucidate its specific biological effects and mechanisms of action.

Mechanism of Action

The mechanism of action of N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Aromatic Substituents

  • Thiophene vs. Pyrazine/Nitrophenyl: The target compound’s thiophene ring (sulfur-containing) contrasts with the pyrazine (nitrogen-containing, electron-deficient) in and the nitrophenyl (electron-withdrawing nitro group) in . Thiophenes are known for metabolic stability in drug design, while pyrazines may participate in π-π stacking interactions .
  • Chlorophenoxy vs.

Backbone Modifications

  • Cyclopropanamine vs. Piperidine/Carboxylic Acid : Unlike the piperidine-carboxylic acid derivatives in , cyclopropanamine’s rigid three-membered ring may restrict conformational flexibility, impacting receptor binding .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound and ) exhibit higher water solubility than free bases (e.g., ).
  • Stability : Nitro-containing compounds () may decompose under heat, while thiophene derivatives (target compound) are generally stable unless oxidized .

Biological Activity

N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄ClNS, with a molar mass of approximately 203.73 g/mol. The compound features a cyclopropane ring, contributing to its structural rigidity, alongside a thienyl group which enhances its chemical diversity.

Property Details
Molecular FormulaC₉H₁₄ClNS
Molar Mass203.73 g/mol
StructureCyclopropane with thienyl substitution

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group may form hydrogen bonds or ionic interactions with amino acid side chains. These interactions are crucial for modulating the activity of enzymes and receptors, potentially leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Initial studies suggest that this compound possesses antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Neuropharmacological Effects : Preliminary investigations have shown potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, indicating possible efficacy against certain cancer cell lines.

Antimicrobial Activity

A study conducted by researchers assessed the antimicrobial efficacy of various thienylmethylamines, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Neuropharmacological Studies

In neuropharmacological assessments, this compound was found to influence neurotransmitter levels in vitro. A notable case study involved the evaluation of its effects on serotonin and dopamine pathways, indicating possible applications in mood disorders and anxiety treatment.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-(2-Thienyl)methylcyclopropanamine2-thienyl substitutionDifferent thienyl position affecting activity
N-[5-Methyl-2-thienyl]cyclopropanamineMethyl substitution on thienylVariation in substitution affects properties
N-(2-Methylphenyl)cyclopropanamineAromatic substitutionAntidepressant-like activity

Q & A

Q. What are the standard synthetic routes for N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride, and what catalytic systems are commonly employed?

The compound can be synthesized via reductive amination or hydrogenation of intermediate Schiff bases. For example, analogous cyclopropanamine derivatives (e.g., N-(5-chloro-2-isopropylbenzyl)cyclopropanamine) are prepared by hydrogenating N-[(aryl)methylene]cyclopropanamine intermediates over platinum catalysts under hydrogen atmospheres . Key steps include:

  • Formation of the imine intermediate using aldehydes or ketones.
  • Hydrogenation with Pt/C or PtO₂ catalysts at 1–3 bar H₂ pressure.
  • Isolation of the hydrochloride salt via acidification (e.g., HCl in ethanol).

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclopropane ring (characteristic δ 0.5–1.5 ppm protons) and thienylmethyl group (δ 6.5–7.2 ppm aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation pattern.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .

Q. What are the critical stability considerations for handling this compound under experimental conditions?

  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Reactivity : Stable under ambient conditions but may decompose at elevated temperatures (>100°C), releasing hazardous gases (e.g., NOₓ, CO) .
  • Handling : Use dry, static-free glassware and avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can the hydrogenation step in the synthesis be optimized to improve yield and enantiomeric purity?

  • Catalyst Screening : Test Pt, Pd, or Rh catalysts on supports like Al₂O₃ or carbon. For enantioselective synthesis, chiral catalysts (e.g., Pt modified with cinchona alkaloids) may enhance stereocontrol .
  • Reaction Parameters : Optimize H₂ pressure (1–5 bar), temperature (20–50°C), and solvent polarity (e.g., ethanol vs. THF) to balance reaction rate and side-product formation .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track imine reduction and minimize over-hydrogenation .

Q. What experimental strategies are used to evaluate this compound’s potential as a central nervous system (CNS) agent?

  • Receptor Binding Assays : Screen for affinity toward serotonin (5-HT), dopamine (D2), or NMDA receptors using radioligand displacement assays (e.g., ³H-ketanserin for 5-HT₂A) .
  • Blood-Brain Barrier (BBB) Permeability : Perform parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo microdialysis in rodent models .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data?

  • Methodological Reproducibility : Validate protocols using standardized catalysts (e.g., USP-grade Pt/C) and solvent systems to minimize batch variability .
  • Data Normalization : Compare biological activity using internal controls (e.g., tiagabine hydrochloride as a reference for thienyl-containing CNS agents) .
  • Computational Modeling : Perform DFT calculations to predict regioselectivity in hydrogenation or molecular docking to explain receptor-binding discrepancies .

Methodological Notes

  • Toxicity Data Gaps : Acute toxicity and ecotoxicological profiles are often unreported for research compounds. Preclinical studies should include Ames tests (mutagenicity) and Daphnia magna LC₅₀ assays .
  • Regulatory Compliance : Dispose of waste via authorized facilities compliant with EPA DSSTox guidelines (e.g., incineration with alkali scrubbers for halogenated byproducts) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride
Reactant of Route 2
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride

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